molecular formula C13H16O3 B2980482 3-(4-Tert-butylphenyl)-2-oxopropanoic acid CAS No. 100612-75-7

3-(4-Tert-butylphenyl)-2-oxopropanoic acid

Cat. No.: B2980482
CAS No.: 100612-75-7
M. Wt: 220.268
InChI Key: HXQKWGQEVYRRIT-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-2-oxopropanoic acid is a substituted 2-oxopropanoic acid derivative characterized by a tert-butyl group at the para position of the phenyl ring.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-2-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQKWGQEVYRRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-tert-butylphenyl)-2-oxopropanoic acid typically involves the following steps:

  • Friedel-Crafts Acylation: The reaction of 4-tert-butylphenol with acetyl chloride in the presence of an aluminum chloride catalyst.

  • Oxidation: The resulting ketone is then oxidized using oxidizing agents such as potassium permanganate or chromyl chloride to form the carboxylic acid.

Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes, optimizing reaction conditions to achieve higher yields and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives, including esters and amides.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of different substituted phenyl derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.

  • Substitution: Lewis acids like aluminum chloride (AlCl3) and other electrophilic reagents.

Major Products Formed:

  • Esters and amides from oxidation reactions.

  • Alcohols and aldehydes from reduction reactions.

  • Substituted phenyl derivatives from electrophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4-tert-butylphenyl)-2-oxopropanoic acid with other 2-oxopropanoic acid derivatives, focusing on substituent effects, biological activity, and applications.

Structural and Functional Group Variations

Compound Name Substituent Key Properties Biological Role/Application References
This compound 4-tert-butylphenyl High lipophilicity; potential for enhanced membrane permeability Hypothesized roles in enzyme inhibition or metabolic modulation (inferred from analogs) N/A
3-(3-Indolyl)-2-oxopropanoic acid 3-indolyl Polar due to indole NH; participates in tryptophan metabolism Reduces intestinal inflammation via kynurenine pathway modulation
3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid 3,4-dihydroxyphenyl High polarity; antioxidant potential Elevated in plant stems; role in phenylpropanoid biosynthesis
3-(Cyclohex-2-en-1-yl)-2-oxopropanoic acid Cyclohexenyl Non-aromatic; conjugated double bonds Intermediate in salinosporamide A biosynthesis
3-(4-Hydroxy-3-methoxyphenyl)-2-oxopropanoic acid 4-hydroxy-3-methoxyphenyl Mixed polarity (hydroxyl + methoxy) Lab scaffold for drug development
3-(2-Bromophenyl)-2-oxopropanoic acid 2-bromophenyl Electrophilic bromine; potential for cross-coupling reactions Versatile synthetic intermediate

Key Differences in Bioactivity

  • Anti-inflammatory Effects :

    • The 3-indolyl derivative () upregulates tryptophan metabolism, reducing intestinal inflammation via interactions with gut microbiota. In contrast, 3,4-dihydroxyphenyl variants () may exert antioxidant effects due to catechol groups but lack direct anti-inflammatory data.
    • The tert-butyl group’s steric bulk in the target compound could hinder interactions with hydrophilic enzymes or receptors compared to polar indolyl or hydroxylated analogs.
  • Biosynthetic Roles: Cyclohexenyl derivatives () serve as intermediates in bacterial natural product biosynthesis (e.g., salinosporamide A), leveraging conjugated systems for enzyme recognition. The tert-butyl variant’s rigid aromatic structure may limit such flexibility.
  • Metabolic Stability :

    • Brominated or methoxylated derivatives () exhibit enhanced stability against oxidative degradation, whereas hydroxylated analogs () are more prone to phase II metabolism (e.g., glucuronidation). The tert-butyl group likely improves metabolic stability due to its electron-donating and bulky nature.

Physicochemical Properties

  • Acidity : The α-keto acid moiety (pKa ~2–3) is common across all derivatives, but electron-withdrawing substituents (e.g., bromine in ) may slightly lower the pKa of the carboxylic acid group.

Biological Activity

3-(4-Tert-butylphenyl)-2-oxopropanoic acid is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

  • IUPAC Name : this compound
  • Molecular Formula : C13H16O3
  • Molecular Weight : 220.27 g/mol

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : This compound demonstrates significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage and may contribute to its potential therapeutic effects against various diseases .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing promise as a potential antimicrobial agent .
  • Anticancer Potential : The compound has been studied for its anticancer properties, particularly in inhibiting the growth of cancer cells. Research indicates that it may induce apoptosis (programmed cell death) in certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to reduced proliferation of cancer cells or decreased microbial growth.
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFindings
Study 1Demonstrated significant antioxidant activity in vitro, reducing oxidative stress markers in human cell lines .
Study 2Showed antimicrobial effects against both Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus .
Study 3Induced apoptosis in breast cancer cell lines, suggesting potential as an anticancer agent .

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